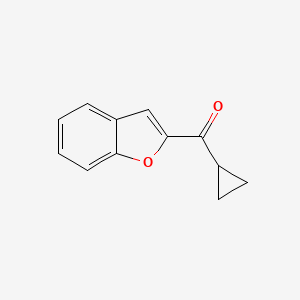

2-Cyclopropanecarbonyl-1-benzofuran

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran compounds like 2-Cyclopropanecarbonyl-1-benzofuran involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Molecular Structure Analysis

The molecular formula of 2-Cyclopropanecarbonyl-1-benzofuran is C12H10O2, and its molecular weight is 186.21 g/mol . The InChI code is 1S/C12H10O2/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8H,5-6H2 .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Another reaction involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields .Applications De Recherche Scientifique

Medicinal Chemistry: Antibacterial Agents

2-Cyclopropanecarbonyl-1-benzofuran: has been recognized for its potential in creating novel antibacterial agents. The furan nucleus is a key component in medicinal chemistry, and its incorporation into new drugs is a significant synthetic strategy . The compound’s derivatives have shown promise in combating microbial resistance, which is a global health concern due to the ineffectiveness of current antimicrobial medicines .

Material Science: Organic Electronic Materials

In material science, benzofuran derivatives, including 2-Cyclopropanecarbonyl-1-benzofuran , are explored for their applications in organic electronic materials. These compounds can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to the advancement of renewable energy technologies .

Environmental Science: Photocatalysis

The environmental applications of 2-Cyclopropanecarbonyl-1-benzofuran are notable in the field of photocatalysis. Benzofuran derivatives can be utilized in the design of covalent organic frameworks (COFs) that are effective in energy conversion and storage, addressing the energy crisis and environmental issues .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 2-Cyclopropanecarbonyl-1-benzofuran can be used as a standard or reference compound in chromatographic analysis to determine the presence of similar organic compounds in various samples. Its well-defined structure and properties make it suitable for such applications .

Biochemistry: Biological Activity Studies

The biochemistry applications of 2-Cyclopropanecarbonyl-1-benzofuran extend to the study of its biological activities. Benzofuran compounds exhibit a range of activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, which are of great interest in the development of new therapeutic agents .

Pharmacology: Drug Development

In pharmacology, 2-Cyclopropanecarbonyl-1-benzofuran is a valuable scaffold for drug development. Its structure is found in various pharmacologically active compounds, and its derivatives are potential candidates for the development of new drugs with diverse therapeutic applications .

Organic Synthesis: Heterocyclic Compound Synthesis

Lastly, in organic synthesis, 2-Cyclopropanecarbonyl-1-benzofuran is a crucial intermediate for the synthesis of complex polycyclic benzofuran compounds. Its derivatives are constructed through unique synthetic pathways, such as free radical cyclization cascades, which are essential for preparing difficult-to-synthesize polycyclic compounds .

Mécanisme D'action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been found to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been associated with a wide range of advantageous biological and pharmacological characteristics .

Propriétés

IUPAC Name |

1-benzofuran-2-yl(cyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXNYODYQKTLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropanecarbonyl-1-benzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)

![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)